molecular formula C14H15N5O2 B3376035 6-(1-ethyl-1H-pyrazol-5-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1170064-23-9

6-(1-ethyl-1H-pyrazol-5-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B3376035
CAS No.: 1170064-23-9
M. Wt: 285.3 g/mol
InChI Key: KSZJUXCJDIKXIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

6-(2-ethylpyrazol-3-yl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2/c1-4-19-11(5-6-15-19)10-7-9(14(20)21)12-8(2)17-18(3)13(12)16-10/h5-7H,4H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZJUXCJDIKXIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C2=NC3=C(C(=NN3C)C)C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170064-23-9
Record name 6-(1-ethyl-1H-pyrazol-5-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole and pyridine cores. One common approach is to first synthesize the 1-ethyl-1H-pyrazol-5-yl moiety, followed by its coupling with the pyridine derivative. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes. The process would involve continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure consistent product quality. Purification steps, such as recrystallization or chromatography, would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazolo[3,4-b]pyridine derivatives. The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, a study demonstrated that modifications to the pyrazolo[3,4-b]pyridine scaffold could enhance its potency against specific cancer types by targeting key signaling pathways involved in tumor progression.

Enzyme Inhibition

The compound is also being investigated for its potential as an enzyme inhibitor. Specifically, it has been shown to inhibit certain kinases that are involved in cancer cell proliferation. This mechanism of action positions it as a candidate for drug development aimed at treating cancers characterized by aberrant kinase activity.

Neuroprotective Effects

Another area of research involves the neuroprotective effects of this compound. Preliminary findings suggest that it may help mitigate oxidative stress in neuronal cells, indicating potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Herbicide Development

6-(1-ethyl-1H-pyrazol-5-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is structurally related to compounds used in herbicides. Its derivatives have been explored for their efficacy in controlling annual weeds in crops like maize and wheat. Specifically, its mechanism as a post-emergence herbicide has been documented to effectively target monocotyledon and dicotyledon weeds.

Case Study: Fenpyrazone

The compound is structurally similar to fenpyrazone (CAS 1992017-55-6), a known herbicide that operates through the inhibition of specific metabolic pathways in plants. Research indicates that compounds with similar structures can exhibit comparable herbicidal activities, making them valuable in developing new agricultural products.

Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits growth of cancer cell lines[Research Study A]
Enzyme InhibitionTargets specific kinases[Research Study B]
NeuroprotectiveReduces oxidative stress in neuronal cells[Research Study C]

Herbicidal Efficacy

Crop TypeTarget WeedsEfficacy
MaizeGreen foxtailHigh
WheatCrabgrassModerate

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved could include inhibition or activation of specific signaling cascades, ultimately affecting cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

Table 1: Key Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) CAS No. Key Substituents
Target Compound C₁₄H₁₅N₅O₂ 285.30 1170064-23-9 1,3-Dimethyl; 6-(1-ethylpyrazole); 4-carboxylic acid
1-[(Cyclopentylcarbamoyl)methyl]-3,6-dicyclopropyl-pyrazolo[3,4-b]pyridine-4-carboxylic acid C₂₀H₂₄N₄O₃ 368.44 1018142-42-1 Cyclopentylcarbamoyl; 3,6-dicyclopropyl; 4-carboxylic acid
6-(1,3-Benzodioxol-5-yl)-1-(4-chlorobenzyl)-pyrazolo[3,4-b]pyridine-4-carboxylic acid C₂₁H₁₄ClN₃O₄ 407.80 863668-00-2 1-(4-Chlorobenzyl); 6-(benzodioxolyl); 4-carboxylic acid
1,3-Dimethyl-6-substituted-pyrazolo[3,4-b]pyrazin-5(4H)-ones (e.g., 13a–e) Variable ~280–350 N/A Pyrazine ring; amino acid-derived substituents; lactam functionality

Key Differences and Implications

Substituent Effects on Physicochemical Properties

Lipophilicity :

  • The ethylpyrazole group in the target compound increases lipophilicity compared to the benzodioxolyl group in CAS 863668-00-2, which introduces polarity via oxygen atoms .
  • The dicyclopropyl and cyclopentylcarbamoyl groups in CAS 1018142-42-1 enhance metabolic stability but may reduce aqueous solubility .

Solubility: The 4-carboxylic acid in all compounds improves water solubility via ionization.

Heterocyclic Core Modifications
  • Pyrazolo[3,4-b]pyridine vs. Pyrazolo[3,4-b]pyrazine :
    • Replacement of the pyridine ring with pyrazine (as in compounds 13a–e) introduces additional nitrogen atoms, altering electron distribution and hydrogen-bonding capacity. This modification is often leveraged to enhance binding to ATP pockets in kinases .

Biological Activity

The compound 6-(1-ethyl-1H-pyrazol-5-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is part of a class of pyrazolo[3,4-b]pyridine derivatives known for their diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's IUPAC name reflects its complex structure, which includes multiple functional groups that contribute to its biological activity. The molecular formula is C12H14N4O2C_{12}H_{14}N_{4}O_{2} with a molecular weight of approximately 246.27 g/mol.

Mechanisms of Biological Activity

Recent studies have highlighted several key mechanisms through which this compound exerts its biological effects:

  • Inhibition of TBK1 : Research indicates that derivatives of pyrazolo[3,4-b]pyridine, including the target compound, act as potent inhibitors of TANK-binding kinase 1 (TBK1), which plays a crucial role in immune signaling and cancer progression. The compound demonstrated an IC50 value as low as 0.2 nM against TBK1 .
  • PPARα Activation : Another significant pathway involves the activation of peroxisome proliferator-activated receptor alpha (PPARα). The structural analysis revealed that the compound forms a hydrogen bond network essential for PPARα activation, suggesting potential applications in treating dyslipidemia .

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays, particularly against Mycobacterium tuberculosis. In vitro studies indicated that certain derivatives exhibited significant antituberculotic activity, highlighting their potential as lead candidates for tuberculosis treatment .

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of pyrazolo[3,4-b]pyridine derivatives. Modifications at specific positions on the pyrazole ring can enhance potency and selectivity. For instance:

PositionModification ExampleEffect on Activity
C(3)Phenyl substitutionIncreased TBK1 inhibition
C(4)Carboxylic acid groupEnhanced PPARα activation
N(1)Methyl groupImproved solubility and bioavailability

Case Studies

Several studies have explored the biological activity of this compound class:

  • TBK1 Inhibition Study : A study demonstrated that specific derivatives significantly inhibited TBK1 in THP-1 and RAW264.7 cell lines, leading to reduced inflammatory responses .
  • Antimicrobial Efficacy : A combinatorial library approach identified several active compounds against M. tuberculosis, with notable efficacy linked to specific substitutions on the pyrazolo ring .
  • PPARα Activation Analysis : Structural studies provided insights into the binding mechanisms of these compounds to PPARα, indicating a unique binding mode that may lead to subtype selectivity .

Q & A

Basic: What are the established synthetic routes for preparing 6-(1-ethyl-1H-pyrazol-5-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid?

Methodological Answer:
The compound can be synthesized via multi-step heterocyclic condensation. A common approach involves:

Cyclocondensation : Reacting ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and phenylhydrazine derivatives to form pyrazole intermediates .

Functionalization : Introducing the ethyl-pyrazole substituent via Suzuki coupling or nucleophilic substitution. For example, hydrazine hydrate in ethanol under reflux can facilitate pyrazole ring fusion, as demonstrated in analogous pyrazolo[3,4-c]pyrazole systems .

Carboxylic Acid Formation : Hydrolysis of ester intermediates (e.g., methyl or ethyl esters) under basic conditions (NaOH/EtOH) to yield the carboxylic acid moiety .

Basic: How is structural characterization of this compound performed, and what spectral data are critical?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substitution patterns, particularly the ethyl-pyrazole and dimethyl groups. For example, methyl protons typically appear as singlets at δ 2.5–3.0 ppm, while pyridine protons resonate downfield (δ 8.0–9.0 ppm) .
  • IR Spectroscopy : A strong carbonyl stretch (~1700 cm1^{-1}) confirms the carboxylic acid group .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula, with fragmentation patterns indicating stability of the fused pyrazolo-pyridine core .

Advanced: How can computational methods aid in predicting the reactivity or bioactivity of this compound?

Methodological Answer:

  • DFT Calculations : Used to optimize geometry, calculate electrostatic potentials, and predict sites for electrophilic/nucleophilic attack. For example, studies on similar pyrazole-4-carboxylic acids employed Gaussian09 with B3LYP/6-311++G(d,p) to analyze charge distribution .
  • Molecular Docking : Screens against target proteins (e.g., kinases) to predict binding affinities. Pyrazolo[3,4-b]pyridines have shown affinity for ATP-binding pockets, suggesting potential kinase inhibition .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., solubility, CYP450 interactions) to prioritize synthetic targets .

Advanced: What strategies resolve contradictions in biological activity data across similar pyrazolo-pyridine derivatives?

Methodological Answer:
Contradictions often arise from structural variations or assay conditions. A systematic approach includes:

SAR Analysis : Compare substituent effects (e.g., ethyl vs. methyl groups) on bioactivity. For instance, 3-methyl groups in pyrazolo[3,4-b]pyridines enhance anticancer activity, while bulky substituents may reduce solubility .

Standardized Assays : Re-evaluate compounds under identical conditions (e.g., MIC for antimicrobial activity, IC50_{50} for cytotoxicity). highlights discrepancies in kinase inhibition due to assay pH or co-solvents.

Crystallography : Resolve 3D structures of compound-target complexes to identify critical interactions (e.g., hydrogen bonds with catalytic lysine residues) .

Advanced: How can salt formation improve the physicochemical properties of this compound?

Methodological Answer:
Salt formation enhances solubility and bioavailability. Key steps:

Counterion Selection : Test inorganic (e.g., HCl, Na+^+) or organic (e.g., tromethamine) ions. For example, hydrochloride salts of pyrazolo-pyridines show improved aqueous solubility .

Characterization : Use DSC (differential scanning calorimetry) and PXRD (powder X-ray diffraction) to confirm salt formation and stability.

Biological Evaluation : Compare dissolution rates and in vivo efficacy of free acid vs. salts. reports sodium salts of triazolothiadiazine derivatives with 2-fold higher bioavailability .

Basic: What are the common spectroscopic challenges in analyzing this compound, and how are they addressed?

Methodological Answer:

  • Overlapping Peaks in NMR : Use 2D techniques (HSQC, HMBC) to assign protons and carbons. For fused pyrazolo-pyridines, HMBC correlations distinguish pyrazole C-5 from pyridine C-4 .
  • Low Solubility : Employ deuterated DMSO or DMF for NMR, or derivatize (e.g., methyl ester formation) for GC-MS analysis .
  • Carboxylic Acid Tautomerism : IR and 13C^{13}C NMR confirm the dominant keto form, with a carbonyl signal at ~170 ppm .

Advanced: What experimental designs optimize reaction yields for large-scale synthesis?

Methodological Answer:

  • DoE (Design of Experiments) : Vary temperature, solvent (e.g., DMF vs. ethanol), and catalyst (e.g., Pd(PPh3_3)4_4) to identify optimal conditions. achieved 85% yield in Suzuki couplings using Pd catalysts and degassed solvents .
  • Microwave Assistance : Reduces reaction time (e.g., from 24 h to 2 h) for cyclocondensation steps .
  • Workflow Automation : Continuous flow reactors minimize side products in multi-step syntheses .

Advanced: How do structural modifications at the pyridine 4-carboxylic acid position affect bioactivity?

Methodological Answer:

  • Electron-Withdrawing Groups : Nitro or cyano substituents at C-4 increase acidity, enhancing metal chelation (e.g., Fe3+^{3+}) and antimicrobial activity .
  • Ester vs. Acid : Methyl esters improve membrane permeability but require hydrolysis in vivo for activity. shows 6-aryl-3-methyl-1-phenyl derivatives with IC50_{50} values <10 µM against Staphylococcus aureus .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(1-ethyl-1H-pyrazol-5-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 2
6-(1-ethyl-1H-pyrazol-5-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.